N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
Brand Name: Vulcanchem
CAS No.: 147240-99-1
VCID: VC21149025
InChI: InChI=1S/C15H23IN2.BrH/c1-17(12-13-18-9-2-3-10-18)11-8-14-4-6-15(16)7-5-14;/h4-7H,2-3,8-13H2,1H3;1H
SMILES: CN(CCC1=CC=C(C=C1)I)CCN2CCCC2.Br
Molecular Formula: C15H23IN2
Molecular Weight: 358.26 g/mol

N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide

CAS No.: 147240-99-1

Cat. No.: VC21149025

Molecular Formula: C15H23IN2

Molecular Weight: 358.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide - 147240-99-1

Specification

CAS No. 147240-99-1
Molecular Formula C15H23IN2
Molecular Weight 358.26 g/mol
IUPAC Name 2-(4-iodophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;hydrobromide
Standard InChI InChI=1S/C15H23IN2.BrH/c1-17(12-13-18-9-2-3-10-18)11-8-14-4-6-15(16)7-5-14;/h4-7H,2-3,8-13H2,1H3;1H
Standard InChI Key FHHSUJBNYZMYEI-UHFFFAOYSA-N
SMILES CN(CCC1=CC=C(C=C1)I)CCN2CCCC2.Br
Canonical SMILES CN(CCC1=CC=C(C=C1)I)CCN2CCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator